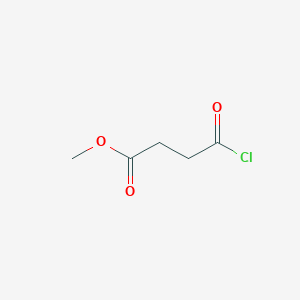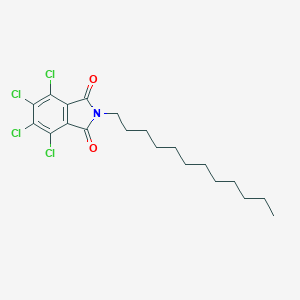
Cobalt sulfide
Descripción general
Descripción
Cobalt sulfide is a compound with diverse morphologies and has been extensively studied due to its intriguing properties and applications, particularly in the field of energy storage and catalysis. The hydrothermal synthesis is a common method for producing cobalt sulfide, offering controlled morphologies and phases by adjusting various synthesis parameters such as reactant ratio, temperature, and solvent type (Dong et al., 2011).
Synthesis Analysis
Cobalt sulfide can be synthesized using various methods; however, the hydrothermal approach stands out for its efficiency and controllability. This method employs cobalt nitrate as a precursor and thiourea as a sulfur source. By adjusting the hydrothermal reaction conditions, different morphologies of cobalt sulfide such as flower-like, cube-like, and ball-like structures can be obtained. These morphologies significantly influence the material's electrochemical properties (Dong et al., 2011).
Molecular Structure Analysis
The molecular structure of cobalt sulfide varies depending on the synthesis conditions, leading to different crystalline phases such as CoS, CoS2, and Co9S8. The structure significantly affects its electrochemical and catalytic behaviors. Techniques like X-ray diffraction (XRD) and extended X-ray absorption fine structure (EXAFS) have been used to determine the detailed structural characteristics of cobalt sulfide materials (Bouwens et al., 1991).
Chemical Reactions and Properties
Cobalt sulfide participates in various chemical reactions, especially in catalytic and electrochemical processes. It is known for its role in hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) due to its excellent electrocatalytic properties. The efficiency and activity in these reactions are highly dependent on the material's morphology and surface properties (Sun et al., 2013).
Physical Properties Analysis
Cobalt sulfide exhibits unique physical properties such as high electrical conductivity, significant electrochemical activity, and stability, making it a suitable candidate for energy storage applications. Its physical properties are closely linked to its synthesis method and molecular structure, which determine its application in supercapacitors and batteries (Ganesan et al., 2015).
Chemical Properties Analysis
The chemical properties of cobalt sulfide, such as its oxidation state, reactivity, and interaction with other substances, play a crucial role in its application in catalysis and energy conversion. The compound's ability to undergo redox reactions, coupled with its chemical stability and high catalytic efficiency, makes it a valuable material in the fields of photocatalysis, electrocatalysis, and sensor technology (Ma et al., 2018).
Aplicaciones Científicas De Investigación
Photocatalysis
Cobalt sulfide-based composites have generated great interest in the field of solar fuel conversion . They are used as photocatalysts due to their cheap, diverse structures and facile preparation . The applications of cobalt sulfide in photocatalysis include:
The methods of application involve preparing cobalt sulfide-based composite materials using four common strategies . The results have shown that cobalt sulfide-based photocatalysts have been effective in these applications, contributing to the efficient utilization of sustainable renewable energy sources .
Energy Storage
Cobalt sulfides are used in secondary batteries . They offer a much lower price, abundant raw materials, and considerable reactive activity with relatively higher electrical conductivity, weaker metal–sulfur bonds, and better thermal stability compared to their oxide counterparts . The methods of application involve structural design, component optimization, and composite preparation . The results have shown that cobalt sulfides have been effective in these applications, contributing to the development of high-performance energy storage devices .
Supercapacitors
Cobalt sulfides are also used in supercapacitors . The methods of application involve the use of cobalt sulfides as electrode materials due to their excellent electrochemical performance . The results have shown that cobalt sulfides have been effective in these applications, contributing to the development of high-performance supercapacitors .
Electrochemical Catalysis
Cobalt sulfides are used in electrocatalysis . The methods of application involve the use of cobalt sulfides as catalysts due to their excellent electrochemical activity . The results have shown that cobalt sulfides have been effective in these applications, contributing to the development of efficient electrochemical processes .
Sensors
Cobalt sulfides are used in sensors . The methods of application involve the use of cobalt sulfides as sensing materials due to their excellent sensing performance . The results have shown that cobalt sulfides have been effective in these applications, contributing to the development of high-performance sensors .
Microwave Absorption
Cobalt sulfides are used in microwave absorption . The methods of application involve the use of cobalt sulfides as microwave-absorbing materials due to their excellent microwave absorption performance . The results have shown that cobalt sulfides have been effective in these applications, contributing to the development of efficient microwave absorption devices .
Safety And Hazards
Cobalt sulfide may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Relevant Papers
There are several relevant papers on cobalt sulfide. For instance, a paper titled “Recent Developments and Perspectives of Cobalt Sulfide-Based Composite Materials in Photocatalysis” discusses the physicochemical properties and preparation of different dimensions of Co 9 S 8 -based materials . Another paper titled “Recent advances in various applications of nickel cobalt sulfide-based …” discusses the potential applications of cobalt sulfide .
Propiedades
IUPAC Name |
sulfanylidenecobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRFSFYSLSPWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoS | |
| Record name | COBALT SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1529 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | cobalt(II) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cobalt(II)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12013-10-4 (disulfide), 12653-56-4 (cpd with unknown MF), 22541-53-3 (Parent), 7783-06-4 (Parent) | |
| Record name | Cobalt monosulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80892187 | |
| Record name | Cobalt monosulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals, Exists in two forms; Alpha is black solid; Beta is grey or reddish-silver solid; [Merck Index] Insoluble in water; [MSDSonline], GREY POWDER OR REDDISH-SILVERY CRYSTALS. | |
| Record name | Cobalt sulfide (CoS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobaltous sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8051 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | COBALT SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1529 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Using OECD Guideline 105 (Water Solubility), the water solubility of cobalt monosulfide at 21 to 23 °C and pH 6 varied with loading concentration and dissolution time. Under the conditions of this test, the dissolution of CoS is 103.7 ug/L for a 28-day endpoint (1 mg/L loading), 11362.4 ug/L for a 7-day endpoint (10 mg/L loading) and 7666.8 ug/L for a 7-day endpoint (100 mg/L loading)., Insoluble in water, 0.00038 g/100 cc H2O at 18 °C, Soluble in acid, Solubility in water: none | |
| Record name | Cobalt monosulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5448 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COBALT SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1529 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
5.45 g/cu cm, MP above 1100 °C; density 5.45; practically insoluble in water; soluble in acids /beta-CoS/, 5.5 g/cm³ | |
| Record name | Cobalt monosulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5448 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COBALT SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1529 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Cobalt sulfide | |
Color/Form |
Black amorphous powder | |
CAS RN |
1317-42-6 | |
| Record name | Cobalt sulfide (CoS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt monosulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt sulfide (CoS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt monosulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cobalt monosulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5448 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COBALT SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1529 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1117 °C, >1116 °C | |
| Record name | Cobalt monosulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5448 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COBALT SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1529 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)